3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
Overview
Description
3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone is a chemical compound with the molecular formula C10H20O2Si . It has a molecular weight of 200.35 . The compound is stored in a freezer and is shipped at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h9H,6-7H2,1-5H3 . The canonical SMILES structure is CC©©Si©OC1CC(=O)C1 .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 219.9±33.0 °C and its predicted density is 0.93±0.1 g/cm3 . The compound has a topological polar surface area of 26.3 Ų .Scientific Research Applications
Geminal Acylation with Methyl-Substituted Analogues
- Cyclobutanones, like 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone, are used in geminal acylation of ketones and acetals, leading to methylcyclopentanediones. These reactions have stereochemical implications and can yield furanones and ring-opened 1,2-diones under certain conditions (Crane, Jenkins, & Burnell, 1997).
Copyrolysis with Acrolein
- In gas-phase copyrolysis with acrolein, this compound contributes to forming various compounds, including ethylene, hexamethylcyclotrisiloxane, and 1,1-dimethyl-2-oxa-1-sila-3-cyelohexene. This demonstrates its utility in complex chemical transformations (Valkovich & Weber, 1975).
Synthesis of Pyrethroids
- Halogenated cyclobutanones, similar in structure to this compound, serve as versatile precursors in the synthesis of insecticidal pyrethroids. These compounds are synthesized via cycloadditions of haloketenes (Martin, Greuter, & Belluŝ, 1981).
Asymmetric Vicinal Acylation
- Cyclobutanones are integral in asymmetric vicinal acylation of olefins, leading to enantiomerically pure γ-lactones. This process demonstrates their role in creating stereochemically complex molecules (Genicot & Ghosez, 1992).
Safety and Hazards
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWIMAOHZAWOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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